Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Description

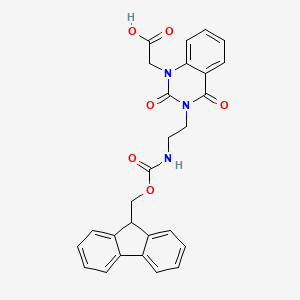

Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS: 204322-92-9) is a synthetic quinazoline-derived compound with the molecular formula C₂₇H₂₃N₃O₆ and a molecular weight of 485.49 g/mol . It belongs to the class of building blocks in organic chemistry, primarily used in peptide synthesis and medicinal chemistry research. The compound features:

- A quinazoline-2,4-dione core, a heterocyclic scaffold known for its versatility in drug design.

- An Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a protective moiety for amine functionalities during solid-phase peptide synthesis.

- A carboxymethyl substituent at position 1 and a 2-aminoethyl side chain at position 3, enhancing its reactivity and compatibility with coupling reagents.

Its applications include the development of peptidomimetics and enzyme inhibitors, leveraging the quinazoline core’s ability to mimic natural substrates .

Properties

IUPAC Name |

2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNZZFWCWNNOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204322-92-9 | |

| Record name | 3-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204322-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Resin Functionalization

The process begins with anchoring a pre-functionalized quinazoline precursor to a Wang or Sasrin resin via a carboxylic acid linker. The resin is activated using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at −20°C for 4 hours. This step ensures a stable ester bond between the resin and the quinazoline core.

Introduction of the 2-Aminoethyl Group

A key intermediate, 3-(2-aminoethyl)quinazoline-2,4-dione, is synthesized by reacting the resin-bound quinazoline with ethylenediamine in dimethylformamide (DMF) at 50°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group (e.g., chloride or triflate) at the C3 position.

Carboxymethylation

The carboxymethyl group is introduced at the N1 position using chloroacetic acid under basic conditions. The resin is treated with a 2:1 molar ratio of chloroacetic acid to triethylamine in dichloromethane (DCM) for 6 hours, followed by washing to remove excess reagents.

Fmoc Protection

The final step involves coupling the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the primary amine of the ethylenediamine side chain. A solution of Fmoc-Osu (N-hydroxysuccinimide ester) in THF is added to the resin-bound intermediate, with the reaction maintained at pH 7 using aqueous sodium carbonate. After 12 hours, the product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether.

Solution-Phase Alkylation Strategies

Alternative methods avoid solid-phase supports, focusing on solution-phase alkylation to construct the carboxymethylquinazoline scaffold.

Quinazoline Core Synthesis

The quinazoline-2,4-dione core is synthesized by cyclizing anthranilic acid derivatives. For example, anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4-one. This intermediate is critical for subsequent functionalization.

Thiol Alkylation

The mercapto group at C2 undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate. The reaction proceeds in anhydrous DMF at 80°C for 8 hours, yielding ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acidic hydrolysis with hydrochloric acid then converts the ethyl ester to the carboxylic acid.

Aminoethylation and Fmoc Protection

The 2-aminoethyl side chain is introduced via reductive amination. The quinazoline derivative reacts with 2-aminoethanol and sodium cyanoborohydride in methanol, followed by Fmoc protection using Fmoc-Cl in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of solid-phase and solution-phase methods:

Solid-phase methods offer precise control over sequential functionalization but suffer from lower yields due to incomplete coupling reactions. Solution-phase routes provide higher throughput but require meticulous purification to isolate the target compound from byproducts.

Purification and Characterization

Chromatographic Techniques

Crude products from solid-phase synthesis are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Solution-phase derivatives are recrystallized from ethanol/water mixtures to achieve >95% purity.

Spectroscopic Validation

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.85–7.45 (m, aromatic H), 4.35 (s, Fmoc CH₂), 3.70 (t, J = 6.5 Hz, NHCH₂CH₂N), 2.95 (s, CH₂COO).

-

IR (KBr): 3320 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (quinazoline C=N).

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxidized derivatives with modified aminoethyl groups.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is predominantly used as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for the selective formation of peptide bonds while preventing unwanted side reactions.

Advantages :

- Selectivity : The Fmoc group can be easily removed under mild conditions, enabling the synthesis of complex peptides without compromising the integrity of sensitive functional groups.

- Efficiency : Its application streamlines the synthesis process, allowing for high yields and purity of the final peptide products.

Drug Development

Role in Medicinal Chemistry : The unique structural properties of this compound make it valuable in designing novel pharmaceuticals. Its ability to modulate biological pathways is crucial in developing drugs targeting specific diseases.

Case Studies :

- Targeted Therapies : Research indicates that compounds with similar structures have been effective in targeting cancer pathways, enhancing therapeutic efficacy while minimizing side effects.

- Novel Drug Design : The compound's incorporation into drug candidates has shown promise in preclinical studies for various conditions, including cancer and neurodegenerative diseases.

Bioconjugation

Application in Targeted Therapies : this compound is utilized to create bioconjugates that link biomolecules to therapeutic agents or imaging probes.

Benefits :

- Enhanced Efficacy : By conjugating drugs with targeting moieties, researchers can improve the specificity and effectiveness of treatments, particularly in cancer therapy.

- Imaging Applications : The compound can also be used to develop imaging agents that allow real-time visualization of biological processes.

Fluorescent Probes

Biological Imaging : This compound can be incorporated into fluorescent probes, facilitating the study of cellular processes through advanced imaging techniques.

Key Features :

- Real-Time Visualization : Researchers can observe dynamic biological events, such as protein interactions and cellular signaling pathways.

- Versatility in Research : The ability to modify the probe's properties enhances its application across various biological systems.

Research in Neuroscience

Potential Applications : this compound is being investigated for its role in neuroscience research, particularly concerning receptor interactions and signaling pathways.

Research Insights :

- Receptor Studies : The compound's structure allows for detailed studies on how certain receptors interact with ligands, which is vital for understanding neurological diseases.

- Therapeutic Development : Insights gained from these studies could lead to new treatments for disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group by forming a stable carbamate linkage. The protection is removed under basic conditions, typically using secondary amines like piperidine, to expose the free amine group for further reactions . The quinazoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives and structurally analogous heterocycles are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione with key analogues:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Core Structure Reactivity: The quinazoline-2,4-dione core in the target compound offers greater rigidity compared to the thiazolidine-2,4-dione scaffold in CID 3087793. This rigidity enhances its stability in peptide coupling reactions but reduces conformational flexibility for enzyme binding . Quinazolinone-based fungicides (e.g., quinconazole) lack the Fmoc and carboxymethyl groups, instead incorporating halogenated aryl and triazole moieties for antifungal activity .

Biological Activity: CID 3087795 demonstrated a binding energy of -8.2 kcal/mol against HIV-1 reverse transcriptase, attributed to hydrogen bonding with Lys101 and π-π interactions with Tyr181 .

Synthetic Utility: The Fmoc group in the target compound enables selective deprotection under mild basic conditions (e.g., piperidine), making it ideal for automated peptide synthesis . Thiazolidine-2,4-dione derivatives like CID 3087795 are synthesized via Knoevenagel condensation, emphasizing their role in drug discovery rather than synthetic chemistry .

Safety and Handling: The target compound requires stringent safety protocols (e.g., P280/P284 for PPE) due to respiratory and dermal hazards . Quinazolinone fungicides pose environmental risks (H410), necessitating containment to prevent aquatic contamination .

Biological Activity

Overview of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

This compound is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including oncology, antimicrobial therapy, and as enzyme inhibitors.

Chemical Structure

The structure of this compound includes:

- Fmoc group : A protective group commonly used in peptide synthesis.

- Quinazoline core : A bicyclic structure that contributes to the biological activity of the compound.

- Aminoethyl side chain : This functional group may enhance solubility and biological interactions.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance:

- Mechanisms of Action : Quinazolines may act as kinase inhibitors, disrupting signaling pathways that promote cancer cell survival.

- Case Study : A study on a related quinazoline derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects.

Antimicrobial Activity

Quinazolines have also shown promise in antimicrobial applications. The structural features of this compound may contribute to its efficacy against bacterial strains:

- Inhibition of Pathogens : Similar compounds have been reported to exhibit activity against pathogens such as Helicobacter pylori and various fungi.

Enzyme Inhibition

Another significant aspect of quinazoline derivatives is their potential as enzyme inhibitors:

- Urease Inhibition : Some quinazoline compounds have demonstrated the ability to inhibit urease, an enzyme associated with certain bacterial infections.

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Quinazoline Derivatives | Cytotoxicity against cancer cell lines |

| Antimicrobial | Similar Quinazolines | Inhibition of H. pylori |

| Enzyme Inhibition | Urease Inhibitors | Potent inhibition observed |

Case Studies

-

Cytotoxicity Study :

- A related quinazoline derivative was tested against multiple cancer cell lines (e.g., HeLa, MCF-7).

- Results indicated a dose-dependent decrease in cell viability.

-

Antimicrobial Testing :

- Evaluation against H. pylori showed comparable efficacy to standard treatments.

- Further studies are needed to establish the mechanism of action.

Q & A

Q. What are the primary synthetic routes for preparing Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline-2,4-dione core. Key steps include:

- Acylation/Cyclization : Reacting 2-aminobenzoic amide derivatives with protected aminoethyl groups (e.g., Fmoc-2-aminoethyl moieties) under anhydrous conditions to form the quinazoline ring .

- Carboxymethylation : Introducing the carboxymethyl group via nucleophilic substitution or alkylation, often using chloroacetic acid derivatives in the presence of a base (e.g., K₂CO₃/DMF) .

- Purity Validation : Use 1H/13C-NMR to confirm regioselectivity and HPLC-MS (≥98% purity) to detect side products or unreacted intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H-NMR identifies proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, carboxymethyl protons at δ 4.0–4.5 ppm), while 13C-NMR confirms carbonyl (C=O) and carboxymethyl carbons .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine high-resolution crystal structures, resolving hydrogen bonding between the quinazoline core and Fmoc-protected aminoethyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .

Q. How does the Fmoc group influence solubility and handling during synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group:

- Enhances Stability : Protects the aminoethyl group from unintended reactions during synthesis .

- Reduces Solubility : Requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Precipitation in diethyl ether/water mixtures aids purification .

- Removal : Use 20% piperidine in DMF to cleave Fmoc without degrading the quinazoline core .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, given its structural complexity?

- Methodological Answer :

- Molecular Docking : AutoDock4 or Schrödinger Suite models interactions with targets (e.g., HIV-1 RT or kinases). For example, the quinazoline-2,4-dione scaffold may bind catalytic sites via hydrogen bonding (e.g., with Asp110/Glu138 in HIV-1 RT) .

- DFT Studies : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with redox behavior or binding affinity .

Q. How do structural modifications (e.g., substituents on the quinazoline ring) alter bioactivity?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Aminoethyl Chain : Facilitates cell penetration; replacing Fmoc with acetyl groups reduces steric hindrance but increases metabolic instability .

- SAR Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., Raf/MEK/ERK pathway) and cytotoxicity profiles in melanoma cell lines .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Common due to flexible carboxymethyl/aminoethyl chains. Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands .

- Disorder : Apply "ISOR" and "DELU" restraints to model anisotropic displacement of the Fmoc group .

Q. How can researchers mitigate stability issues during storage or in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.